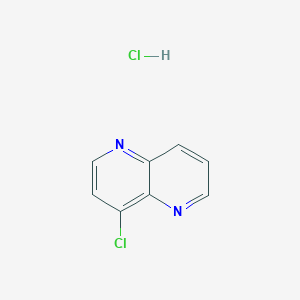

4-Chloro-1,5-naphthyridine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-1,5-naphthyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2.ClH/c9-6-3-5-10-7-2-1-4-11-8(6)7;/h1-5H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRSAZMZPOGNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 1,5 Naphthyridine Hydrochloride

Established Synthetic Pathways to the 1,5-Naphthyridine (B1222797) Core

The construction of the bicyclic 1,5-naphthyridine system is a cornerstone of the synthesis. Several robust cyclization strategies have been established for this purpose, each offering distinct advantages in terms of starting materials and substitution patterns.

Cyclization Reactions for Core Formation

Cyclization reactions are the most common methods for assembling the 1,5-naphthyridine skeleton, typically by forming the second pyridine (B92270) ring onto a pre-existing pyridine ring.

The Skraup reaction, traditionally used for quinoline (B57606) synthesis, has been effectively adapted for the preparation of 1,5-naphthyridines. This acid-catalyzed reaction involves the condensation of a 3-aminopyridine (B143674) derivative with glycerol, which dehydrates in situ to form acrolein. uni.lu An oxidizing agent is required to facilitate the final aromatization step.

The classic Skraup synthesis involves heating an aromatic amine with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. nih.gov Variants of this reaction have been developed to improve yields and reproducibility for the synthesis of 1,5-naphthyridines. For instance, milder catalysts and alternative oxidants such as iodine or sodium m-nitrobenzenesulfonate (B8546208) have been employed. The reaction of 3-aminopyridine with α,β-unsaturated aldehydes or ketones, which are products of aldol (B89426) condensation, also falls under Skraup-type syntheses and can yield substituted 1,5-naphthyridines. cymitquimica.com

Table 1: Examples of Skraup-Type Reactions for 1,5-Naphthyridine Derivatives

| Starting Amine | Carbonyl Source | Oxidizing Agent/Catalyst | Product | Ref |

| 3-Aminopyridine | Glycerol | I₂ in Dioxane/Water | 1,5-Naphthyridine | |

| 3-Aminopyridine | Glycerol | m-NO₂PhSO₃Na | 1,5-Naphthyridine | |

| 3-Amino-4-methylpyridine | Acetaldehyde | Acid Catalyst | 2,8-Dimethyl-1,5-naphthyridine | dtic.mil |

| 2-Chloro-3,5-diaminopyridine | Hexafluoroacetylacetone | Montmorillonite K10 | Substituted 1,5-Naphthyridine | dtic.mil |

The Friedländer synthesis provides a versatile and direct route to the 1,5-naphthyridine core by reacting a 3-aminopyridine derivative bearing an ortho-carbonyl group with a compound containing a reactive α-methylene group (e.g., a ketone or ester). researchgate.netnih.gov This condensation is typically catalyzed by either an acid or a base.

The reaction mechanism can proceed through an initial aldol addition followed by cyclization and dehydration, or via the formation of a Schiff base intermediate which then undergoes an intramolecular aldol reaction. This methodology is particularly useful for creating polysubstituted naphthyridines. researchgate.net Analogous reactions, such as the Conrad-Limpach reaction, utilize β-ketoesters to react with 3-aminopyridines, leading to the formation of 1,5-naphthyridin-4-ones, which are direct precursors to 4-chloro-1,5-naphthyridine (B1297630).

Table 2: Examples of Friedländer-Type Condensations

| Pyridine Reactant | Methylene Compound | Catalyst/Conditions | Product | Ref |

| 3-Amino-2-formylpyridine | 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] researchgate.netnaphthyridine | |

| 3-Amino-2-acetylpyridine | Ketones | Acid or Base | Substituted 1,5-Naphthyridines | researchgate.net |

| 3-Aminopyridine | β-Ketoesters | Thermal Condensation | 1,5-Naphthyridin-4(1H)-ones |

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxy-substituted azaheterocycles, which are key intermediates for 4-chloro-1,5-naphthyridine. dtic.mil The process begins with the condensation of 3-aminopyridine with diethyl methylenemalonate or a similar malonic ester derivative. The resulting intermediate then undergoes a thermal cyclization, typically at high temperatures in a solvent like Dowtherm A, to form an ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxy-1,5-naphthyridine (1,5-naphthyridin-4(1H)-one). dtic.mil

This reaction is highly effective for building the core structure leading to the target compound. The initial condensation is followed by a 6-electron electrocyclization process to form the second ring. dtic.mil

Table 3: Gould-Jacobs Reaction for 4-Hydroxy-1,5-naphthyridine Synthesis

| Amine Reactant | Malonate Derivative | Cyclization Conditions | Intermediate Product | Ref |

| 3-Aminopyridine | Diethyl methylenemalonate | Thermal (e.g., Dowtherm A) | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Heat | Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | dtic.mil |

| Substituted 3-Aminopyridine | Meldrum's Acid / Triethyl orthoformate | Heat (Dowtherm A) | Substituted 1,5-Naphthyridin-4(1H)-one | dtic.mil |

Inter- and Intramolecular Cycloaddition Processes

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions), offer a sophisticated approach to the 1,5-naphthyridine framework. These reactions can be performed in both inter- and intramolecular fashions.

In an intramolecular example, an appropriately functionalized pyridine derivative containing both a diene and a dienophile can undergo cyclization upon heating or in the presence of a catalyst. For instance, an o-furyl(allylamino)pyridine can undergo an intramolecular Diels-Alder reaction, followed by spontaneous aromatization to yield a fused 1,5-naphthyridine system. The Povarov reaction, a type of aza-Diels-Alder reaction, can also be used to synthesize tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized to the corresponding 1,5-naphthyridines.

Directed Halogenation Strategies for 4-Chloro-1,5-naphthyridine Hydrochloride

Once the 1,5-naphthyridine-4(1H)-one core is established, the next critical step is the regioselective introduction of the chlorine atom at the C4-position. This is typically achieved through a deoxychlorination reaction.

The most common and effective method for converting 1,5-naphthyridin-4(1H)-one (or its tautomer, 4-hydroxy-1,5-naphthyridine) to 4-chloro-1,5-naphthyridine is treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is often performed at elevated temperatures, sometimes in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine. The use of a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be employed for this transformation. The resulting 4-chloro-1,5-naphthyridine is a versatile intermediate, amenable to various nucleophilic substitution reactions. dtic.mil

The final step in the synthesis is the formation of the hydrochloride salt. This is a standard procedure accomplished by treating a solution of the 4-chloro-1,5-naphthyridine base with hydrochloric acid (HCl). The basic nitrogen atom of the naphthyridine ring is protonated, forming the stable and often crystalline hydrochloride salt. While specific conditions can vary, this is typically achieved by bubbling HCl gas through a solution of the base in an anhydrous solvent or by adding a solution of HCl in a solvent like ether or isopropanol. The formation of a nitroimidazolyl-substituted 1,5-naphthyridine hydrochloride derivative has been documented, confirming the viability of this salt formation for this class of compounds. dtic.mil

Table 4: Synthesis of 4-Chloro-1,5-naphthyridine and its Hydrochloride Salt

| Starting Material | Reagent(s) | Conditions | Product | Ref |

| 1,5-Naphthyridin-4(1H)-one | POCl₃ | Reflux | 4-Chloro-1,5-naphthyridine | dtic.mil |

| 4-Hydroxy-1,5-naphthyridine | POCl₃, N,N-Dimethylaniline | Reflux, Inert Atmosphere | 4-Chloro-1,5-naphthyridine | |

| 4-Chloro-1,5-naphthyridine | Hydrochloric Acid (HCl) | Anhydrous Solvent | This compound | dtic.mil |

Chlorination of Hydroxy-1,5-naphthyridines

The most established and direct route to 4-chloro-1,5-naphthyridine involves the chlorination of its corresponding hydroxyl precursor, 4-hydroxy-1,5-naphthyridine. nih.gov This precursor exists in tautomeric equilibrium with 1,5-naphthyridin-4(1H)-one. The conversion of the hydroxyl or keto group into a chloro substituent is a pivotal step, traditionally accomplished using phosphorus-based chlorinating agents. researchgate.net

The reaction typically employs phosphorus oxychloride (POCl₃) to substitute the hydroxyl group with a chlorine atom. researchgate.net This method has been a cornerstone in the synthesis of various chloro-aza-arenes for over a century due to its effectiveness. sci-hub.se The process involves heating the hydroxy-1,5-naphthyridine substrate in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent. researchgate.netsci-hub.se

Selective Introduction of Chlorine Atom at C-4 Position

Achieving regioselectivity is paramount in the synthesis of functionalized heterocycles. The selective introduction of a chlorine atom at the C-4 position of the 1,5-naphthyridine scaffold is most reliably achieved by starting with 4-hydroxy-1,5-naphthyridine. nih.gov The inherent position of the hydroxyl group on the precursor dictates the location of the subsequent chlorination, making this a highly regioselective strategy. nih.gov

This approach ensures that the chlorine atom is installed exclusively at the desired C-4 position, avoiding the formation of other isomers that would require complex separation procedures. This high degree of selectivity is a significant advantage for synthesizing specifically functionalized 1,5-naphthyridine derivatives. nih.gov

Optimization of Chlorination Reagents and Conditions

Optimization of the chlorination process focuses on improving yield, purity, and reaction conditions. The classical approach involves refluxing the 4-hydroxy-1,5-naphthyridine with phosphorus oxychloride (POCl₃). researchgate.net To enhance the reactivity, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is sometimes employed. indianchemicalsociety.com The addition of PCl₅ can make the POCl₃ a stronger chlorinating agent. indianchemicalsociety.com

Kinetic studies on similar heterocyclic systems, such as quinazolones, show that the reaction with POCl₃ proceeds through distinct stages. nih.gov An initial phosphorylation of the substrate occurs at lower temperatures, which is then converted to the chloro-derivative upon heating to 70-90 °C. nih.gov Controlling temperature and the basicity of the reaction medium are crucial to suppress the formation of byproducts. nih.gov While effective, these reactions often require high temperatures and an excess of the chlorinating agent, and the work-up can be challenging, involving quenching with ice-water and neutralization. researchgate.netindianchemicalsociety.com Alternatives to phosphorus-based reagents, such as thionyl chloride (SOCl₂) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), have been explored for other aza-arenes to create a more efficient and environmentally benign process. sci-hub.se

| Starting Material | Chlorinating Agent(s) | Typical Conditions | Key Outcomes & Notes | Reference |

|---|---|---|---|---|

| 4-hydroxy-1,5-naphthyridine | POCl₃ | Reflux; POCl₃ as solvent | Standard, effective method for C-4 chlorination. | researchgate.net |

| Hydroxy-aza-arenes (general) | POCl₃ / PCl₅ mixture | Reflux; 8-10 hours | PCl₅ enhances the chlorinating strength of POCl₃. | indianchemicalsociety.com |

| Quinazolones (analogous system) | POCl₃ / Tertiary Amine | Initial phosphorylation < 25°C, then heating to 70-90°C | Temperature control separates reaction stages and improves purity. | nih.gov |

| Hydroxy-aza-arenes (general) | SOCl₂ / DMAP / BTC | Varies | Phosphorus-free alternative, potentially greener with recoverable solvent. | sci-hub.se |

BTC: Bis(trichloromethyl) carbonate (triphosgene); DMAP: 4-Dimethylaminopyridine

Modern Catalytic Approaches in this compound Synthesis

Transition Metal-Catalyzed Routes

While transition-metal catalysis is a cornerstone of modern organic synthesis, its application is primarily focused on the functionalization of 4-chloro-1,5-naphthyridine rather than its direct synthesis. nih.govmdpi.com The chloro-substituent at the C-4 position serves as an excellent leaving group, making the compound a versatile substrate for a wide range of cross-coupling reactions. nih.govresearchgate.net

Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are frequently employed to introduce new carbon-carbon bonds at the C-4 position, using 4-chloro-1,5-naphthyridine as the starting electrophile. nih.govmdpi.com Similarly, copper and iron catalysts can be used to facilitate the formation of carbon-heteroatom bonds (C-N, C-O, C-S). nih.govbeilstein-journals.org Therefore, the role of transition metal catalysis is crucial in the subsequent elaboration of the 4-chloro-1,5-naphthyridine scaffold to build more complex, biologically active molecules. mdpi.comresearchgate.net

Organocatalytic Methodologies (If Applicable)

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and for constructing complex molecular architectures. nih.govresearchgate.netbeilstein-journals.org However, the application of organocatalytic methods for the direct synthesis of 4-chloro-1,5-naphthyridine from its precursors is not extensively reported in the scientific literature. Current research in organocatalysis tends to focus on other types of transformations, such as asymmetric fluorinations, aldol reactions, or cycloadditions, rather than direct chlorination of heteroaromatic alcohols. researchgate.netbeilstein-journals.org The development of an organocatalytic route for this specific transformation remains an area open for future investigation.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. jptcp.com The traditional synthesis of 4-chloro-1,5-naphthyridine, relying heavily on phosphorus oxychloride, presents several environmental and safety challenges. sci-hub.se POCl₃ is a harsh reagent, and its use generates significant amounts of phosphorus-containing acidic waste, which requires careful neutralization and disposal. sci-hub.se

In recent years, greener synthetic routes for various naphthyridine derivatives have been developed, offering potential avenues for improving the synthesis of the target compound. rsc.orgderpharmachemica.com Key strategies include:

Alternative Reagents : Replacing hazardous reagents like POCl₃ with more benign alternatives is a primary goal. sci-hub.se For example, phosphorus-free chlorination systems using thionyl chloride (SOCl₂) with a catalyst have been shown to be effective for other heterocycles, generating gaseous byproducts (HCl and SO₂) that can be more easily managed. sci-hub.se

Alternative Solvents : The use of water as a reaction solvent is a hallmark of green chemistry. researchgate.net While the chlorination step itself is water-sensitive, other steps in the synthesis of the 1,5-naphthyridine core have been successfully performed in water or water-dioxane mixtures. nih.gov

Energy Efficiency : Microwave-assisted synthesis has been shown to accelerate reactions, reduce side product formation, and improve yields for the synthesis of other naphthyridine isomers, representing a more energy-efficient approach. derpharmachemica.com

Biocatalysis : The use of whole-cell bioconversions has been reported as a green method for the synthesis of 1,5-naphthyridine N-oxides, which are potential precursors for chlorination. nih.gov This approach is highly chemo- and regioselective and operates under mild, environmentally friendly conditions. nih.gov

Adopting these principles could lead to a more sustainable manufacturing process for this compound, minimizing its environmental footprint. jptcp.com

Solvent-Free or Environmentally Benign Solvent Systems

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. iaph.in Traditional syntheses of naphthyridine derivatives often employ high-boiling, toxic solvents or use reagents that also act as the solvent, such as phosphorus oxychloride. chemicalbook.com However, research has demonstrated the feasibility of using more environmentally friendly alternatives in the synthesis of the 1,5-naphthyridine scaffold.

Water, as a benign solvent, has been successfully used for certain reactions. For instance, a palladium-catalyzed transfer hydrogenation of 1,5-naphthyridine has been performed in water, which serves as both the solvent and the hydrogen donor. nih.gov Furthermore, simple and efficient one-pot, three-component reactions to create fused 1,5-naphthyridine derivatives have been accomplished in high yields using aqueous media. nih.govmdpi.com These methods stand in contrast to classical cyclization procedures that may require high-temperature reflux in solvents like Dowtherm-A. researchgate.net The development of solvent-free methods, often facilitated by microwave irradiation, also represents a significant step towards greener synthesis protocols. researchgate.net

Comparison of Solvent Systems in Naphthyridine Synthesis

| Solvent System | Description | Advantages | Examples in Naphthyridine Chemistry |

|---|---|---|---|

| Traditional Organic Solvents | Includes reagents that double as solvents (e.g., POCl₃) or high-boiling hydrocarbons (e.g., Dowtherm-A, chlorobenzene). chemicalbook.comnih.govresearchgate.net | Effective at high temperatures, good solubility for nonpolar reagents. | Chlorination of hydroxy-naphthyridines; thermal cyclizations. chemicalbook.comnih.gov |

| Environmentally Benign Solvents | Utilizes non-toxic, renewable, or low-impact solvents like water. iaph.inresearchgate.net | Reduced toxicity, lower environmental impact, improved safety. iaph.in | Pd-catalyzed transfer hydrogenation; one-pot three-component reactions. nih.govmdpi.com |

| Solvent-Free Systems | Reactions are conducted without a solvent, often using microwave assistance to provide energy. researchgate.net | Eliminates solvent waste, can lead to shorter reaction times and higher yields. | Microwave-assisted synthesis of 4-hydroxy- nih.govresearchgate.netnaphthyridine-3-carbonitriles. researchgate.net |

Atom-Economical and Waste-Minimizing Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product. rsc.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently waste-minimizing. rsc.orgrsc.org

In the context of constructing the 1,5-naphthyridine skeleton, several strategies exhibit favorable atom economy:

Cycloaddition Reactions: The aza-Diels-Alder reaction is a powerful tool for building the dihydropyridine (B1217469) ring of the naphthyridine core. This [4+2] cycloaddition combines an imine with an olefin to form a tetrahydro-1,5-naphthyridine intermediate, incorporating all atoms from the reactants into the cyclic product. nih.govmdpi.com

Multicomponent Reactions (MCRs): One-pot reactions involving three or more reactants to form a complex product are highly efficient. A notable example is the synthesis of chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives from 3-aminopyridine, an arylaldehyde, and 4-hydroxycoumarin (B602359) in a single, high-yield step. mdpi.com This approach minimizes intermediate isolation and purification steps, reducing solvent use and waste.

Conversely, classical methods like the Skraup reaction, while effective, can be less atom-economical and often require harsh oxidizing agents. nih.govnih.gov Substitution reactions, such as the chlorination of a hydroxyl group to produce 4-chloro-1,5-naphthyridine, are inherently less atom-economical as they generate byproducts that are not incorporated into the final molecule. rsc.org

Atom Economy of Reaction Types in Naphthyridine Synthesis

| Reaction Type | Atom Economy | Description | Relevance to 1,5-Naphthyridine Synthesis |

|---|---|---|---|

| Cycloaddition (e.g., Aza-Diels-Alder) | Excellent (Theoretically 100%) | Two or more molecules combine to form a single cyclic product. rsc.org | Used to construct the core tetrahydro-1,5-naphthyridine ring system. nih.govmdpi.com |

| Multicomponent Reactions | Excellent | Three or more reactants combine in a single step to form the product. | Efficient synthesis of complex, fused 1,5-naphthyridine derivatives. mdpi.com |

| Substitution (e.g., Chlorination) | Poor | An atom or group is replaced by another, generating byproducts. rsc.org | Essential for converting 4-hydroxy-1,5-naphthyridine to 4-chloro-1,5-naphthyridine. nih.gov |

Chemo- and Regioselectivity Challenges and Control in Synthesis

The synthesis of a specific isomer like 4-chloro-1,5-naphthyridine requires precise control over the placement of nitrogen atoms in the bicyclic system and the position of the chlorine substituent.

Addressing Isomer Formation and Purification

The primary regiochemical challenge is ensuring the formation of the 1,5-naphthyridine core out of six possible naphthyridine isomers. The most common and effective strategy to achieve this is to begin with a pre-functionalized pyridine ring. The use of 3-aminopyridine as a starting material in cyclization reactions, such as the Gould-Jacobs or Skraup reactions, directs the formation of the second ring to yield the 1,5-naphthyridine skeleton exclusively. nih.govnih.gov

The second challenge is the regioselective introduction of the chlorine atom at the C-4 position. This is typically achieved by first synthesizing a 4-hydroxy-1,5-naphthyridine (or its tautomer, 1,5-naphthyridin-4-one) intermediate. Subsequent treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), selectively replaces the hydroxyl group with a chlorine atom. nih.gov

Purification of the final product and intermediates is critical. While column chromatography is a standard laboratory technique for separating isomers and impurities, it is less ideal for large-scale production. chemicalbook.com For achieving very high purity, sublimation has been used, though it can result in lower yields. diva-portal.org

Control of Selectivity in 4-Chloro-1,5-naphthyridine Synthesis

| Selectivity Challenge | Control Strategy | Key Reagents/Intermediates |

|---|---|---|

| Isomer Control (1,5-Naphthyridine Core) | Use of a pre-functionalized pyridine precursor. | 3-Aminopyridine. nih.gov |

| Regioselectivity (C-4 Chlorination) | Chlorination of a C-4 hydroxylated precursor. | 4-Hydroxy-1,5-naphthyridine; Phosphorus oxychloride (POCl₃). nih.gov |

Stereochemical Control (If Relevant to Syntheses)

The final aromatic product, 4-chloro-1,5-naphthyridine, is a planar and achiral molecule, meaning it does not have stereoisomers. However, stereochemical control can be highly relevant in certain synthetic pathways that proceed through non-aromatic, three-dimensional intermediates.

For example, the aza-Diels-Alder reaction used to form the naphthyridine core initially produces a 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivative. nih.govmdpi.com This intermediate contains stereocenters, and the reaction can be controlled to produce specific stereoisomers (e.g., cis isomers). nih.gov A subsequent aromatization step eliminates these stereocenters to yield the final planar naphthyridine ring system. Therefore, while the final product is achiral, the efficiency and pathway of its synthesis can depend on controlling the stereochemistry of its precursors.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces significant challenges related to cost, safety, efficiency, and robustness. The synthesis of 1,5-naphthyridine derivatives has been successfully scaled. A multikilogram scale synthesis of a 1,5-naphthyridine derivative was achieved using the Gould-Jacobs reaction, demonstrating its scalability. nih.gov

Key considerations for process optimization and scale-up include:

Safety: Certain reactions are difficult to scale safely. For instance, diazotization-fluorodediazoniation, a method for introducing fluorine, involves thermally unstable diazonium salts that pose a risk of explosion, making them dangerous for large-scale operations. mdpi.com

Reaction Conditions: Optimization involves adjusting temperature, pressure, catalyst loading, and reaction times to maximize yield and throughput while ensuring safety and minimizing energy consumption.

Telescoping Processes: To improve efficiency, multiple synthetic steps can be "telescoped," where the crude product of one reaction is used directly in the next without isolation. This reduces handling, solvent usage, and production time. acs.org

Purification and Isolation: On a large scale, purification methods like chromatography are often impractical. Crystallization is the preferred method for isolating and purifying large quantities of solid products. Techniques such as reactive crystallization, where the product crystallizes out of the reaction mixture as it forms, can streamline the process. acs.org Furthermore, operations like wet milling may be employed to ensure a uniform particle size distribution of the final product, which is critical for formulation. acs.org

Compound Reference Table

Chemical Reactivity and Transformation Studies of 4 Chloro 1,5 Naphthyridine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chlorine Atom

The chlorine atom at the C4 position of the 1,5-naphthyridine (B1222797) ring is an excellent leaving group in nucleophilic aromatic substitution reactions. This reactivity is fundamental to the functionalization of the 1,5-naphthyridine scaffold.

The displacement of the chlorine atom in 4-chloro-1,5-naphthyridine (B1297630) proceeds via a bimolecular addition-elimination SNAr mechanism. This process involves two main steps:

Nucleophilic Addition : A nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the ring nitrogens, which delocalize the electron density of the aromatic system, making the C4 position more electrophilic. This initial attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing naphthyridine ring system.

Elimination of the Leaving Group : The aromaticity of the ring is restored in the second step through the expulsion of the chloride ion. The formation of this resonance-stabilized intermediate is typically the rate-determining step of the reaction. fishersci.co.uk

4-Chloro-1,5-naphthyridine hydrochloride readily reacts with a variety of nucleophiles, demonstrating its utility as a synthetic intermediate. nih.gov

Nitrogen Nucleophiles : Amination reactions are common. Direct amination with various primary and secondary amines, including functionalized amines like 3-(2-nitro-1-imidazolyl)-propylamine, can be achieved to yield 4-amino-1,5-naphthyridine derivatives. nih.govlibretexts.org The use of microwave assistance can facilitate these nucleophilic substitution reactions with appropriate amines. libretexts.org Azide (B81097) ions (from sodium azide, NaN₃) can also displace the chloride, with the resulting azide being subsequently reduced to an amino group. nih.govlibretexts.org

Oxygen Nucleophiles : Alkoxides, such as sodium methoxide, can be used to replace the chlorine atom, leading to the formation of 4-alkoxy-1,5-naphthyridine derivatives. nih.gov This alkoxylation is a key step in creating precursors for further functionalization.

Sulfur Nucleophiles : Thiolates are effective nucleophiles for this transformation. Reagents like sodium methanethiol (B179389) and 2-methylpropane-2-thiol have been successfully used to introduce sulfur-containing moieties onto the 1,5-naphthyridine core. nih.gov

Carbon Nucleophiles : Direct substitution with typical carbon nucleophiles is less common under standard SNAr conditions. However, C-C bond formation can be achieved indirectly. For instance, a 4-methylsulfanyl-1,5-naphthyridine derivative, formed from the reaction with a sulfur nucleophile, can be oxidized to a sulfoxide (B87167). This sulfoxide can then react with organolithium reagents, such as the lithium salt of indene, to form a new carbon-carbon bond at the C4 position. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions This table is interactive. Click on the headers to sort the data.

| Nucleophile Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Nitrogen | 3-(2-nitro-1-imidazolyl)-propylamine | 4-Amino-1,5-naphthyridine derivative | nih.govlibretexts.org |

| Nitrogen | Sodium Azide (NaN₃) | 4-Azido-1,5-naphthyridine | nih.govlibretexts.org |

| Oxygen | Sodium Methoxide (NaOMe) | 4-Methoxy-1,5-naphthyridine | nih.gov |

| Sulfur | Sodium Methanethiol (NaSMe) | 4-Methylsulfanyl-1,5-naphthyridine | nih.gov |

The reactivity of the 4-chloro-1,5-naphthyridine system in SNAr reactions is highly influenced by the electronic properties of the ring and any additional substituents.

Inherent Ring Activation : The primary "substituents" are the two nitrogen atoms at positions 1 and 5. Their powerful electron-withdrawing inductive and mesomeric effects are what make the C4 position (para to N1 and ortho to N5) highly electron-deficient and thus susceptible to nucleophilic attack. fishersci.co.uk

Additional Substituents : The presence of other groups on the naphthyridine ring can further modulate this reactivity. Additional electron-withdrawing groups (e.g., nitro, cyano) would be expected to further increase the rate of nucleophilic substitution by providing greater stabilization for the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups (e.g., alkyl, methoxy) would likely decrease the reaction rate by destabilizing the intermediate. In cases of di- or poly-substituted halo-naphthyridines, the position of these groups dictates the selectivity of the substitution, with the most electron-deficient halide being replaced preferentially. For example, in dichloro derivatives, sequential substitution can occur, allowing for the controlled introduction of different nucleophiles. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These methods provide powerful tools for forming carbon-carbon bonds, which are often challenging to create via classical substitution chemistry. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides in these reactions, effective catalytic systems have been developed to facilitate their coupling. icmpp.ro

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds by coupling an organoboron reagent with an organic halide. fishersci.co.uk For 4-chloro-1,5-naphthyridine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C4 position.

The reaction typically involves a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst. The general catalytic cycle involves:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the naphthyridine.

Transmetalation : The organic group from the boronic acid (or its ester) is transferred from boron to the palladium center, a step that requires a base.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. icmpp.ro

Given the lower reactivity of aryl chlorides, this reaction often requires specialized, electron-rich, and sterically hindered phosphine (B1218219) ligands (such as Buchwald or NHC ligands) to promote the challenging oxidative addition step. researchgate.net

Table 2: Typical Components for Suzuki-Miyaura Coupling of Aryl Chlorides This table is interactive. Click on the headers to sort the data.

| Component | Example(s) | Role in Reaction | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(IPr)(cin)Cl] | Catalyzes the C-C bond formation | st-andrews.ac.ukresearchgate.net |

| Ligand | PPh₃, Buchwald ligands, N-Heterocyclic Carbenes (NHCs) | Stabilizes and activates the Pd catalyst | researchgate.net |

| Boron Reagent | Phenylboronic acid, Arylboronic esters | Source of the new carbon fragment | fishersci.co.ukresearchgate.net |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boron reagent for transmetalation | st-andrews.ac.uk |

Sonogashira Coupling : This reaction is used to form a C-C bond between a terminal alkyne and an aryl halide, enabling the synthesis of 4-alkynyl-1,5-naphthyridines. The classic Sonogashira coupling employs a dual catalytic system of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. libretexts.orgwikipedia.org The palladium catalyst activates the aryl chloride, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step. wikipedia.org Copper-free versions have also been developed, particularly for sensitive substrates. As with the Suzuki reaction, coupling aryl chlorides can be challenging and may require more active catalysts, such as those with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, and potentially higher reaction temperatures. researchgate.net

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an alkene with an aryl halide to form a new, more substituted alkene, providing a route to 4-alkenyl-1,5-naphthyridines. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst in the final step of the cycle. wikipedia.org The reaction of aryl chlorides often requires high temperatures and specialized catalysts, such as NHC-palladium complexes, sometimes in the presence of ionic liquids like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction. nih.gov The stereoselectivity of the Heck reaction typically results in the formation of the trans-alkene product. organic-chemistry.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. tcichemicals.com This methodology has been successfully applied to naphthyridine systems, enabling the synthesis of various amino-substituted derivatives. While direct amination of 4-chloro-1,5-naphthyridine can be achieved under certain conditions, such as reacting with 3-(2-nitro-1-imidazolyl)-propylamine, the Buchwald-Hartwig approach offers a more versatile route. nih.govnih.gov

Research has demonstrated the efficacy of palladium-catalyzed amination on the 1,5-naphthyridine scaffold. For instance, 2-amino-1,5-naphthyridine derivatives have been synthesized from the corresponding 2-triflate substituted naphthyridines. nih.gov This transformation is typically achieved using a palladium catalyst in conjunction with a specialized phosphine ligand, such as XantPhos, which facilitates the coupling of the heterocyclic electrophile with an amine. nih.gov The reaction proceeds by introducing the amino group to the heteroaromatic ring in the presence of the palladium catalyst and a phosphorated ligand. nih.gov Although this specific example involves a triflate leaving group at the 2-position, the principles are directly applicable to the 4-chloro derivative, where the chlorine atom serves as the leaving group.

The general conditions for such reactions involve a palladium source, a suitable phosphine ligand, and a base to facilitate the catalytic cycle. The choice of ligand is critical and can significantly influence the reaction's efficiency and scope.

Table 1: Representative Buchwald-Hartwig Amination on a 1,5-Naphthyridine Scaffold Data synthesized from literature reports. nih.gov

| Substrate | Amine | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Triflate-1,5-naphthyridine | Various Amines | Pd(OAc)₂ / XantPhos | 2-Amino-1,5-naphthyridine derivatives | nih.gov |

Other Cross-Coupling Methodologies (e.g., Negishi, Stille)

Beyond C-N bond formation, the 4-chloro-1,5-naphthyridine core is a versatile substrate for various carbon-carbon (C-C) bond-forming cross-coupling reactions, including the Negishi and Stille couplings. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. wikipedia.orgwikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.org This method has been utilized for the synthesis and functionalization of the 1,5-naphthyridine ring system. nih.gov For example, chloro-1,5-naphthyridine derivatives can be coupled with various organostannanes to introduce new substituents. nih.gov The reaction's utility extends to the initial construction of the naphthyridine skeleton itself; a Stille cross-coupling between a chloronitropyridine and tributyl(1-ethoxyvinyl)tin serves as a key step in one synthetic route to the 1,5-naphthyridine ring. nih.gov The main drawback of this method is the toxicity of the organotin reagents. organic-chemistry.org

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide or triflate, also typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the reactivity of the organozinc reagents. wikipedia.orgnih.gov While specific examples detailing the Negishi coupling of this compound are not extensively documented in the provided sources, the general applicability to halo-heteroarenes is well-established. nih.govorganic-chemistry.org The reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms, making it a highly versatile tool. wikipedia.org Given that chloroarenes are viable substrates, 4-chloro-1,5-naphthyridine is an expected candidate for such transformations. wikipedia.org

Table 2: Overview of Stille and Negishi Cross-Coupling Reactions Based on general principles and reported applications for related heterocycles. nih.govwikipedia.orgwikipedia.org

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Stille | Organostannane (R-SnR'₃) | Palladium(0) | Stable reagents, but toxic. Used for 1,5-naphthyridine synthesis and functionalization. | nih.govwikipedia.org |

| Negishi | Organozinc (R-ZnX) | Palladium(0) or Nickel | High reactivity and functional group tolerance. Less toxic than tin reagents. | wikipedia.orgorganic-chemistry.org |

Catalyst Design and Ligand Effects in Cross-Coupling

The success of palladium- and nickel-catalyzed cross-coupling reactions involving substrates like this compound is critically dependent on the design of the catalyst system, particularly the choice of ligands. nih.govrsc.org Ligands stabilize the metal center, influence its reactivity, and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. wikipedia.orgharvard.edu

For C-N cross-coupling reactions like the Buchwald-Hartwig amination, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often employed. nih.govrsc.org These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis. An innovative approach involves using a catalyst system based on a mixture of two different biarylphosphine ligands. nih.govacs.org This multi-ligand system can manifest the best properties of catalysts based on either individual ligand, leading to enhanced reactivity and broader substrate scope. nih.gov

In Stille couplings, sterically hindered and electron-rich ligands have been shown to accelerate the reaction rate. harvard.edu Additives such as copper(I) iodide (CuI) can also have a synergistic effect, significantly increasing the reaction rate, potentially by scavenging free ligands that might inhibit the transmetalation step. organic-chemistry.orgharvard.edu

For Negishi couplings, both palladium and nickel catalysts are effective. wikipedia.org Nickel catalysts, such as Ni(cod)₂ combined with imidazolium-based ligands (e.g., IPr), have proven useful for C-N coupling of challenging substrates like 4-chloro-1,8-naphthalimides, suggesting their potential for analogous reactions with 4-chloro-1,5-naphthyridine. nih.govnih.gov The choice between palladium and nickel can be significant; palladium catalysts generally offer higher yields and broader functional group tolerance, while nickel can be a more cost-effective alternative. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution (EAS) Tendencies of the Naphthyridine Core

The 1,5-naphthyridine ring system is a π-deficient heteroaromatic compound due to the presence of two electron-withdrawing nitrogen atoms. This inherent electronic nature deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. nih.govstackexchange.com The reactivity pattern of 1,5-naphthyridines in such reactions shows similarities to that of quinoline (B57606). nih.gov

Reactivity and Regioselectivity in EAS

The two pyridine (B92270) rings within the 1,5-naphthyridine structure are electron-poor, making electrophilic attack challenging. Reactions with electrophiles often require forcing conditions. The nitrogen atoms are the most nucleophilic sites and can react with electrophiles like alkyl halides in N-alkylation reactions. nih.gov

When considering substitution on the carbon framework, the regioselectivity is governed by the ability of the ring system to stabilize the intermediate carbocation (the arenium ion). For pyridine and related heterocycles, electrophilic attack is generally disfavored at the α- and γ-positions relative to the nitrogen atom because this would place a positive charge on the adjacent carbon, which is destabilized by the inductive effect of the nitrogen. Attack at the β-position is typically preferred.

In the 1,5-naphthyridine system, the positions are C2, C3, C4, C6, C7, and C8. By analogy with pyridine, the C3 and C7 positions (β to their respective nitrogen atoms) would be the most likely sites for electrophilic attack. However, experimental evidence shows that halogenation can occur at other positions depending on the reaction conditions and the substituents already present on the ring. For example, the bromination of 1,5-dioctyl-1,5-naphthyridine-2,6-dione with bromine yields the 3,7-dibromo derivative, consistent with attack at the β-positions. nih.gov The prediction of regioselectivity can be complex and is often rationalized by analyzing the stability of the intermediates formed upon electrophilic attack at each possible position. stackexchange.comlibretexts.org Computational methods are also used to predict the most nucleophilic centers by calculating properties like electron density at each carbon atom. rsc.org

Reduction Chemistry of the Naphthyridine System

The reduction of the 1,5-naphthyridine ring system allows for the synthesis of saturated and partially saturated heterocyclic scaffolds, which are of interest in medicinal chemistry. The focus is often on the selective reduction of one of the two pyridine rings.

Selective Reduction of the Heterocyclic Rings

Selective hydrogenation of one of the pyridine rings in 1,5-naphthyridine leads to the formation of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120). nih.gov This transformation has been achieved using various catalytic systems under different conditions.

Homogeneous and heterogeneous metal catalysts are effective for this reduction. For instance, transfer hydrogenation using formic acid as a hydrogen source can be catalyzed by a cobalt complex, Co(BF₄)₂·6H₂O, in combination with a phosphine ligand. nih.gov Ruthenium complexes have also been employed successfully. A half-sandwich complex, [Cp(IPr)Ru(pyr)₂]-[PF₆], catalyzes transfer hydrogenation in isopropanol, while another ruthenium(II) complex supported by a pyrazole-phosphine ligand also yields the tetrahydro-1,5-naphthyridine product. nih.gov

Furthermore, palladium-catalyzed transfer hydrogenation using bis(pinacolato)diboron (B136004) (B₂pin₂) as a mediator in water has been shown to selectively hydrogenate one of the heterocyclic rings at ambient temperature. nih.gov Heterogeneous catalysis using cobalt nanoparticles on nitrogen-doped graphene layers (Co₃O₄−Co/NGr@α-Al₂O₃) with H₂ gas also provides a pathway to 1,2,3,4-tetrahydro-1,5-naphthyridine. nih.gov

Table 3: Catalytic Systems for Selective Reduction of 1,5-Naphthyridine Data from literature reports. nih.gov

| Catalyst System | Hydrogen Source | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| Co(BF₄)₂·6H₂O / L1* | Formic Acid | Mild conditions | 1,2,3,4-Tetrahydro-1,5-naphthyridine | nih.gov |

| [Cp(IPr)Ru(pyr)₂]-[PF₆] / KOtBu | Isopropanol | 0.5 mol% catalyst | 1,2,3,4-Tetrahydro-1,5-naphthyridine | nih.gov |

| Ruthenium(II) / pyrazole-phosphine ligand | - | - | 1,2,3,4-Tetrahydro-1,5-naphthyridine | nih.gov |

| Pd catalyst / B₂pin₂ | Water | Ambient temperature | 1,2,3,4-Tetrahydro-1,5-naphthyridine | nih.gov |

| Co₃O₄−Co/NGr@α-Al₂O₃ | H₂ gas | - | 1,2,3,4-Tetrahydro-1,5-naphthyridine | nih.gov |

*L1 = tris(2-(diphenylphosphino)-phenyl)phosphine

Radical Reactions Involving the Halogenated Naphthyridine

The engagement of halogenated N-heterocycles in radical reactions offers a powerful and complementary approach to traditional ionic pathways for C-C and C-heteroatom bond formation. For 4-chloro-1,5-naphthyridine, this would typically involve the generation of a 1,5-naphthyridin-4-yl radical, which can then be trapped by a variety of radical acceptors.

Homolytic Cleavage of the C-Cl Bond

The initiation of radical reactions involving 4-chloro-1,5-naphthyridine hinges on the homolytic cleavage of the carbon-chlorine bond. The C(sp²)-Cl bond is relatively strong, and its homolysis requires significant energy input. Several modern synthetic methods can be envisaged to achieve this transformation under relatively mild conditions.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the activation of stable chemical bonds. doi.org In a hypothetical scenario, a suitable photocatalyst, upon excitation with visible light, could act as a potent single-electron reductant. This excited-state photocatalyst could then transfer an electron to the this compound. The resulting radical anion would be highly unstable and likely undergo rapid fragmentation, cleaving the C-Cl bond to generate a 1,5-naphthyridin-4-yl radical and a chloride anion. The choice of photocatalyst is crucial and would depend on its reduction potential relative to that of the naphthyridine substrate.

Transition-Metal Catalysis: Certain low-valent transition metal complexes, particularly those of nickel and palladium, are known to activate aryl chlorides. nih.gov An oxidative addition of the C-Cl bond to a low-valent metal center could be followed by a single-electron transfer process to generate a naphthyridinyl radical. Alternatively, some nickel-catalyzed cross-coupling reactions are proposed to proceed via radical mechanisms, where the C-Cl bond is cleaved homolytically. nih.gov

While specific studies on the homolytic cleavage of the C-Cl bond in 4-chloro-1,5-naphthyridine are not extensively documented in the reviewed literature, the general principles of photocatalysis and transition-metal catalysis suggest its feasibility. The reactivity would be influenced by factors such as the solvent, the nature of the catalyst, and the presence of additives.

Functionalization via Radical Intermediates

Once the 1,5-naphthyridin-4-yl radical is generated, it can participate in a variety of bond-forming reactions. The nucleophilic character of this aryl radical would drive its addition to electron-deficient alkenes and alkynes or its participation in radical-radical cross-coupling events.

Radical C-C Bond Formation: A plausible application of the 1,5-naphthyridin-4-yl radical is its use in Minisci-type reactions, although traditionally these involve the addition of a radical to a protonated heterocycle. A more direct approach would be the coupling of the naphthyridinyl radical with various carbon-centered radical precursors. For instance, in a photocatalytic cycle, the concomitant generation of an alkyl radical from a suitable precursor (e.g., a carboxylic acid, an alkyl trifluoroborate, or an alkyl silane) could lead to a radical-radical cross-coupling event, forging a new C-C bond at the C4 position.

Another avenue for C-C bond formation is the addition of the 1,5-naphthyridin-4-yl radical to electron-deficient olefins in a Giese reaction. The resulting alkyl radical could then be trapped by a hydrogen atom donor to complete the hydroarylation process.

The following table illustrates hypothetical examples of radical functionalization of 4-chloro-1,5-naphthyridine, based on established radical reaction methodologies.

| Radical Precursor/Coupling Partner | Reaction Type | Potential Product |

| tert-Butylcarboxylic acid | Minisci-type (decarboxylative alkylation) | 4-tert-Butyl-1,5-naphthyridine |

| Cyclohexane | Hydrogen Atom Transfer (HAT) | 4-Cyclohexyl-1,5-naphthyridine |

| Phenylacetylene | Radical Addition-Cyclization | Fused polycyclic aromatic system |

| Acrylonitrile | Giese Addition | 3-(1,5-Naphthyridin-4-yl)propanenitrile |

These potential transformations highlight the synthetic utility that could be unlocked by exploring the radical chemistry of this compound. Further experimental studies are warranted to validate these hypothetical pathways and to develop efficient and selective radical-based functionalization protocols for this important heterocyclic scaffold.

Advanced Theoretical and Computational Investigations of 4 Chloro 1,5 Naphthyridine Hydrochloride

Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule dictates its reactivity, stability, and physical properties. For 4-Chloro-1,5-naphthyridine (B1297630) hydrochloride, the presence of a halogen substituent, two nitrogen atoms within the aromatic system, and protonation at one of the nitrogen centers creates a unique electronic environment that can be effectively studied using Density Functional Theory (DFT) and other quantum chemical methods. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally signifies higher reactivity. mdpi.comresearchgate.net

In 4-Chloro-1,5-naphthyridine hydrochloride, the electron-withdrawing nature of the chlorine atom and, more significantly, the positive charge from protonation on a ring nitrogen, are expected to substantially lower the energies of both the HOMO and the LUMO compared to the unprotonated parent naphthyridine. The lowering of the LUMO energy is particularly important as it indicates an enhanced susceptibility of the molecule to nucleophilic attack. Computational studies on similar heteroaromatic systems confirm that increasing conjugation or the presence of electron-withdrawing groups tends to lower the LUMO and reduce the HOMO-LUMO gap. nih.gov

Table 1: Representative FMO Energies for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory. Values are illustrative and based on similar protonated heterocyclic systems.

| Parameter | Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -3.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

This interactive table presents typical calculated values for the frontier molecular orbitals.

Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP), is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. The map displays regions of varying electrostatic potential on the electron density surface, typically color-coded where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an EPS map would reveal several key features:

A strong region of positive potential (blue) would be localized around the protonated nitrogen atom and its attached hydrogen, reflecting the formal positive charge.

The carbon atom at position 4 (C4), bonded to the chlorine atom, would also exhibit a significant degree of positive potential. This is due to the inductive electron-withdrawing effects of both the adjacent protonated nitrogen and the chlorine atom, marking it as a prime site for nucleophilic substitution. chemrxiv.org

Regions of negative potential (red/yellow) would be expected around the non-protonated nitrogen atom (N1) and the chlorine atom, indicating the localization of lone pair electrons.

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution predicted by quantum chemical calculations. wikipedia.orglibretexts.org This analysis helps to rationalize the results seen in EPS maps and FMO theory.

In the case of this compound, the calculated charges confirm the strong electron-withdrawing effects of protonation and the chloro-substituent. As shown in studies of similar protonated nitrogen heterocycles, the protonated nitrogen atom bears a significant partial positive charge. researchgate.net Concurrently, the C4 carbon, being influenced by both the adjacent charged nitrogen and the electronegative chlorine, becomes highly electron-deficient. This charge depletion makes the C-Cl bond highly polarized and susceptible to cleavage by an incoming nucleophile. The unprotonated nitrogen and the chlorine atom, conversely, retain a negative partial charge. Bond order analysis would further show a degree of bond localization within the aromatic system, with the C4-Cl bond having a relatively low bond order, consistent with its lability in substitution reactions.

Table 2: Representative Mulliken Atomic Charges for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory. Atom numbering is standard for the naphthyridine ring, assuming N5 is protonated.

| Atom | Mulliken Charge (a.u.) |

| N1 | -0.25 |

| C2 | +0.10 |

| C3 | -0.05 |

| C4 | +0.35 |

| N5 (protonated) | +0.45 |

| C6 | +0.12 |

| C7 | -0.08 |

| C8 | +0.15 |

| Cl (on C4) | -0.20 |

| H (on N5) | +0.40 |

This interactive table provides illustrative atomic charge values, highlighting the electron-deficient nature of the C4 position.

Mechanistic Pathway Elucidation via Computational Modeling

One of the most powerful applications of computational chemistry is the ability to model reaction mechanisms, providing a detailed picture of the energetic and structural changes that occur as reactants are converted into products. For this compound, the most significant reaction is nucleophilic aromatic substitution (SNAr) at the C4 position. nih.gov

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy, anionic intermediate known as a Meisenheimer complex. Computational modeling can precisely locate the structures of the transition states that connect the reactants, intermediate, and products. nih.gov

For the reaction of this compound with a nucleophile (e.g., ammonia (B1221849) or an amine), DFT calculations can characterize the transition state (TS1) leading to the Meisenheimer intermediate. This transition state would feature:

A partially formed bond between the incoming nucleophile and the C4 carbon.

A C4-Cl bond that is elongated but not yet fully broken.

The geometry at C4 changing from trigonal planar towards tetrahedral.

A delocalized negative charge across the naphthyridine ring system, which is effectively stabilized by the electron-withdrawing, protonated N5 atom.

The second transition state (TS2), for the departure of the chloride leaving group, would show the C-Cl bond nearly broken and the C-Nucleophile bond almost fully formed. Characterizing these transition states is crucial for understanding the factors that control the reaction rate. mdpi.com

Table 3: Representative Relative Free Energy Profile for an SNAr Reaction Illustrative values in kcal/mol relative to reactants for the substitution of chloride by an amine nucleophile.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.5 |

| Meisenheimer Intermediate | +5.0 |

| Transition State 2 (TS2) | +10.2 |

| Products | -12.0 |

This interactive table models a typical energy profile for a two-step SNAr mechanism, indicating an exergonic reaction with the formation of the Meisenheimer complex being the rate-determining step.

Solvent Effects and Catalysis in Theoretical Predictions

The chemical environment, dictated by the solvent and the presence of catalysts, can significantly alter reaction pathways and rates. Theoretical models are indispensable for dissecting these complex interactions at a molecular level.

Solvent Effects: The influence of a solvent on a chemical reaction is multifaceted, involving both bulk properties, like polarity, and specific molecular interactions, such as hydrogen bonding. In computational chemistry, solvent effects are typically modeled using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and energy. For a polar molecule like this compound, moving to a more polar solvent would be predicted to stabilize the ground state and potentially alter the energy barriers of reaction pathways.

Explicit Solvation Models: This method involves surrounding the solute molecule with a number of individual solvent molecules. While computationally more demanding, this approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonds between the naphthyridine nitrogens (or the protonated nitrogen in the hydrochloride form) and protic solvents like water or ethanol.

Recent advancements have seen the development of machine learning models trained on vast datasets of quantum chemical calculations (like those using COSMO-RS) to provide nearly instantaneous predictions of kinetic solvent effects for a wide range of reactions and solvents. rsc.org

Catalysis: Theoretical predictions are crucial for understanding catalytic mechanisms. For reactions involving 4-chloro-1,5-naphthyridine, such as palladium-catalyzed cross-coupling reactions, Density Functional Theory (DFT) is a powerful tool. rsc.org Computational studies can map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. By calculating the geometries and energies of reactants, intermediates, transition states, and products, researchers can identify the rate-determining step and understand how the structure of the catalyst (e.g., the ligand) influences reactivity and selectivity. rsc.org For instance, DFT calculations have been used to explain the ligand-controlled regioselectivity in palladium-catalyzed reactions of similar chloro-substituted aromatic compounds. rsc.org

Prediction of Reactivity and Selectivity

Conceptual DFT provides a framework to predict the reactivity and selectivity of molecules using a variety of calculated indices and descriptors.

Reactivity Indices and Local Reactivity Descriptors

For this compound, the protonation at one of the nitrogen atoms significantly lowers the energy of the LUMO, making the system more electrophilic and more susceptible to nucleophilic attack compared to its free base form. The key descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical hardness and kinetic stability. A smaller gap generally implies higher reactivity.

Chemical Hardness (η) and Softness (σ): Calculated from the HOMO and LUMO energies, these descriptors quantify the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. The electron-deficient nature of the 1,5-naphthyridine (B1222797) ring, enhanced by the chloro-substituent and protonation, results in a high electrophilicity index.

Fukui Functions (f(r)): This is a local reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, or radical attack. For a nucleophilic attack (the most common reaction type for this compound), the relevant function, f+(r), highlights atoms with the highest LUMO density.

| Descriptor | Definition | Predicted Implication for 4-Chloro-1,5-naphthyridine HCl |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relatively small gap indicates high reactivity toward nucleophiles. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | High value, indicating a strong ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Low value, indicating high reactivity (soft molecule). |

| Electrophilicity Index (ω) | χ2 / (2η) | High value, confirming a strong electrophilic nature. |

| Fukui Function (f+(r)) | Change in electron density upon adding an electron | Predicts C4 and C2 as the most susceptible sites for nucleophilic attack. |

Regioselectivity Predictions for Substitution and Functionalization

The most important reaction of 4-chloro-1,5-naphthyridine is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced. nih.gov The key question for theoretical prediction is one of regioselectivity: why does the substitution occur at the C4 position?

Computational studies on analogous systems, such as 2,4-dichloroquinazoline, provide a clear blueprint for how this is investigated. mdpi.comnih.gov DFT calculations show that the carbon atom at the 4-position has a significantly higher local electrophilicity and a larger coefficient in the LUMO compared to other carbon atoms in the ring. mdpi.com This makes the C4 position the most electron-deficient and therefore the most favorable site for nucleophilic attack.

Furthermore, by modeling the entire reaction coordinate for nucleophilic attack at different positions, the activation energy (the energy barrier of the transition state) can be calculated. mdpi.comnih.gov For SNAr reactions on chloro-naphthyridine systems, the calculated activation energy for attack at the C4 position is consistently found to be lower than for attack at other positions, such as C2. This theoretical finding robustly supports the experimentally observed regioselectivity, confirming that the formation of the 4-substituted product is kinetically favored. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations (If Applicable to Reactivity)

While 4-chloro-1,5-naphthyridine itself is a rigid aromatic system with limited conformational freedom, molecular dynamics (MD) simulations become highly relevant when studying its interactions with other molecules, such as solvents, reactants, or biological macromolecules. mdpi.com

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. For reactivity, this can be applied in several ways:

Solvation Structure: MD can reveal the detailed structure of the solvent shell around the molecule, identifying persistent hydrogen bonds or other interactions that could influence the approach of a reactant.

Reaction Dynamics: Using advanced techniques like first-principles molecular dynamics (FPMD), where forces are calculated "on the fly" using quantum mechanics, it is possible to simulate the bond-breaking and bond-forming processes directly. nih.gov For example, FPMD simulations on a related 1,5-naphthyridine-2,6-diol have been used to show how N-H interactions can induce proton transfer events, demonstrating the power of MD to capture dynamic reactive processes. nih.gov

Binding and Recognition: In the context of drug design, where naphthyridine derivatives act as inhibitors, MD simulations are used to study the stability of the ligand-protein complex, analyze the conformational changes upon binding, and calculate the free energy of binding. nih.gov

For a reaction like the SNAr of this compound, MD simulations can be used to sample the initial encounter complex between the naphthyridine and the nucleophile, providing insights into the preferred orientation and pathways for attack that lead to the transition state.

4 Chloro 1,5 Naphthyridine Hydrochloride As a Chemical Synthon and Intermediate

Utilization in the Synthesis of Complex Naphthyridine Derivatives

The reactivity of the C-Cl bond in 4-chloro-1,5-naphthyridine (B1297630) is central to its utility as a synthon. This feature allows for its elaboration into a multitude of more complex naphthyridine structures through various synthetic strategies.

4-Chloro-1,5-naphthyridine serves as a foundational precursor for the synthesis of fused polycyclic heteroaromatic systems. The chloro group can be readily displaced or transformed, facilitating annulation reactions to build additional rings onto the naphthyridine core.

A key strategy involves the chlorination of a naphthyridinone precursor to introduce the reactive chloro group, which then enables subsequent cyclization reactions. For instance, in the synthesis of thieno[2,3-h] nih.govcymitquimica.comnaphthyridines, a related naphthyridinone is treated with phosphorus oxychloride to yield the corresponding chloro-naphthyridine. clockss.org This intermediate is then subjected to catalytic dechlorination as part of a multi-step sequence to yield the final, fused tricyclic system. clockss.org

This principle extends to the creation of other complex heterocycles. Fused systems such as pyrido- and quinolino-naphthyridines are synthesized via pathways that rely on chloro-dehydroxylation and subsequent dehalogenation steps. nih.gov The chloro-intermediate is also instrumental in creating even larger, more intricate structures like 1,5-naphthyridine-fused porphyrin dimers, which are investigated for their unique electronic properties. nih.gov The versatility of the chloro-substituted naphthyridine scaffold has also been leveraged to produce 1,5-naphthyridine-based polymers, which are being explored as new functional materials for electronics. nih.gov

Table 1: Examples of Polycyclic Systems Derived from Chloro-Naphthyridine Intermediates

| Precursor System | Reaction Type | Resulting Fused System | Source(s) |

|---|---|---|---|

| Naphthyridinone | Chlorination, Catalytic Dechlorination | Thienonaphthyridine | clockss.org |

| Pyridonaphthyridinone | Chloro-dehydroxylation, Dehalogenation | Pyridonaphthyridine | nih.gov |

| Porphyrin Derivative | Intramolecular Cyclization | Naphthyridine-fused Porphyrin Dimer | nih.gov |

The chlorine atom at the 4-position of the 1,5-naphthyridine (B1222797) ring functions as an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is the cornerstone of its role as a precursor to a wide array of diversely substituted naphthyridines.

Chemists exploit this property to introduce various functional groups onto the naphthyridine skeleton. Common transformations include:

Amination: Reaction with amines or ammonia (B1221849) derivatives displaces the chloride to form 4-amino-1,5-naphthyridine derivatives. This is a widely used method for creating scaffolds for further functionalization. nih.gov

Alkoxylation/Hydroxylation: Nucleophilic attack by alkoxides (e.g., methoxide) or hydroxide (B78521) ions leads to the formation of 4-alkoxy or 4-hydroxy-1,5-naphthyridines, respectively. nih.gov

Sulfurization: The chloro group can be substituted by sulfur nucleophiles to create thioethers or related sulfur-containing derivatives. nih.gov

Beyond SNAr, the compound is also a valuable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds and the introduction of aryl or alkyl groups at the 4-position. These reactions significantly expand the structural diversity achievable from this single precursor.

Table 2: Nucleophilic Substitution Reactions of 4-Chloro-1,5-naphthyridine

| Nucleophile | Reaction Type | Product Class | Source(s) |

|---|---|---|---|

| Amines (R-NH₂) | Amination | 4-Amino-1,5-naphthyridines | nih.gov |

| Alkoxides (R-O⁻) | Alkoxylation | 4-Alkoxy-1,5-naphthyridines | nih.gov |

| Sulfur Nucleophiles (R-S⁻) | Sulfurization | 4-Thioether-1,5-naphthyridines | nih.gov |

Application in Ligand Design for Coordination Chemistry

The 1,5-naphthyridine framework, with its two nitrogen atoms, is an attractive scaffold for designing ligands for metal complexes. The rigid geometry and specific positioning of the N-donor atoms dictate its coordination behavior, making it a valuable component in the field of inorganic and organometallic chemistry.

Derivatives of 4-chloro-1,5-naphthyridine are used to construct sophisticated N-donor ligands for catalysis. nih.govrsc.org The two nitrogen atoms in the 1,5-naphthyridine core are geometrically arranged such that they cannot typically chelate to a single metal atom. nih.govnih.gov This inherent structural constraint makes them ideal as:

Monodentate Ligands: Where only one of the nitrogen atoms coordinates to a metal center. nih.gov

Bridging Ligands: Where each nitrogen atom coordinates to a different metal center, linking them to form bimetallic or polymetallic structures. nih.govnih.gov

This bridging capability is particularly significant in the design of bimetallic catalysts, where the proximity of two metal centers can facilitate cooperative effects in substrate activation and chemical transformations. nih.gov The ability to systematically modify the ligand by substituting the chloro group allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is a critical aspect of rational catalyst design. acs.org

The formation of metal complexes with 1,5-naphthyridine-based ligands has been extensively studied. Research has demonstrated its ability to coordinate with a variety of transition metals, including palladium(II) and copper(I). nih.govnih.gov

In studies with palladium(II), 1,5-naphthyridine acts as a monodentate ligand, forming 1:1 and 2:1 complexes where one or both nitrogen atoms are coordinated to separate palladium centers. nih.gov The structures of these complexes in solution were elucidated using NMR spectroscopy. nih.gov

More complex macrocyclic ligands incorporating the 1,5-naphthyridine unit have been synthesized to support bimetallic copper(I) centers. nih.gov These systems are designed to hold two metal ions in close proximity. The resulting complexes have been characterized by methods including NMR and IR spectroscopy, with X-ray crystallography being used to definitively determine their solid-state structures. nih.govacs.orgscirp.org For example, structural analysis of naphthyridine-bis(carbene) complexes with coinage metals has confirmed the formation of mononuclear trigonal planar complexes. acs.org

Table 3: Characterization of Metal Complexes with 1,5-Naphthyridine Ligands

| Metal Center | Ligand Type | Complex Stoichiometry | Characterization Methods | Source(s) |

|---|---|---|---|---|

| Palladium(II) | Monodentate 1,5-Naphthyridine | 1:1 and 2:1 (Metal:Ligand) | NMR Spectroscopy | nih.gov |

| Copper(I) | Naphthyridine-based Macrocycle | Bimetallic (2:1 Metal:Ligand) | NMR, IR Spectroscopy | nih.gov |

| Copper(I) | Naphthyridine-Bis(carbene) | Mononuclear (1:1 Metal:Ligand) | NMR, X-ray Crystallography | acs.org |

Role in Materials Science (if strictly non-biological applications are identified)

The application of 4-chloro-1,5-naphthyridine and its derivatives extends beyond discrete molecular synthesis into the realm of materials science. Specifically, the 1,5-naphthyridine unit has been identified as a building block for new functional materials intended for applications in electronics. nih.gov

The reactivity of chloro-substituted naphthyridines allows for their incorporation into polymeric chains. Through polymerization reactions, these heterocyclic units can be linked together to form novel 1,5-naphthyridine-based polymers. nih.gov The well-defined electronic structure and rigid nature of the naphthyridine core are desirable properties for creating materials with specific conductive or photophysical characteristics. This area of research focuses on developing new organic materials that could potentially be used in electronic devices, although it remains an emerging field of study.

Precursors for Organic Electronic Materials (e.g., semiconductors, optoelectronic materials)

4-Chloro-1,5-naphthyridine hydrochloride serves as a crucial chemical synthon for the development of advanced organic electronic materials. The inherent electron-deficient nature of the 1,5-naphthyridine core makes it an attractive building block for creating materials with high electron affinity, which are essential for efficient electron transport in various electronic devices. nih.gov The chloro-substituent at the 4-position provides a reactive site for functionalization, most notably through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the strategic introduction of various aryl or heteroaryl groups to modulate the electronic and photophysical properties of the final material. nih.gov

Research has demonstrated that by starting with halogenated 1,5-naphthyridines, it is possible to synthesize a range of 4,8-substituted derivatives with tailored characteristics. nih.govbldpharm.com These materials often exhibit strong blue fluorescence, making them suitable for use as emitters in Organic Light-Emitting Diodes (OLEDs). bldpharm.comacs.org Quantum chemical calculations and experimental data have shown that these substituted 1,5-naphthyridines can possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates electron injection and transport. nih.govbldpharm.com Concurrently, their Highest Occupied Molecular Orbital (HOMO) energy levels can be tuned to facilitate efficient hole injection and transport, highlighting their potential as multifunctional materials in optoelectronic applications. nih.govacs.org